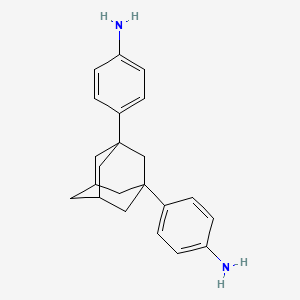

1,3-Bis(4-aminophenyl)adamantane

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-[3-(4-aminophenyl)-1-adamantyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2/c23-19-5-1-17(2-6-19)21-10-15-9-16(11-21)13-22(12-15,14-21)18-3-7-20(24)8-4-18/h1-8,15-16H,9-14,23-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALHUWOVOZGIAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327996 | |

| Record name | 1,3-bis(4-aminophenyl)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58788-79-7 | |

| Record name | 1,3-bis(4-aminophenyl)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,3-Bis(4-aminophenyl)adamantane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(4-aminophenyl)adamantane is a rigid, diamine-functionalized diamondoid molecule with significant potential in materials science and medicinal chemistry. Its unique structural characteristics, defined by the bulky, cage-like adamantane core, impart a high degree of thermal stability and a predictable three-dimensional geometry. This guide provides a comprehensive overview of the molecular structure, conformation, and physicochemical properties of this compound, based on available spectroscopic and computational data. It also explores potential applications in drug development by examining the known mechanisms of action of related adamantane derivatives. Detailed experimental protocols for its synthesis and characterization are also presented.

Molecular Structure and Physicochemical Properties

This compound possesses a chemical formula of C₂₂H₂₆N₂ and a molecular weight of approximately 318.46 g/mol .[1][2] The core of the molecule is a highly rigid and sterically demanding adamantane cage, which consists of three fused cyclohexane rings in chair conformations.[3] This rigid structure is a key determinant of the molecule's overall shape and properties.

The two 4-aminophenyl substituents are attached to the tertiary carbons at positions 1 and 3 of the adamantane cage. This substitution pattern results in a C₂-symmetric molecule. At room temperature, this compound exists as a solid, colorless crystal with a high melting point and notable thermal stability.[4] It is insoluble in water but shows solubility in some organic solvents, such as methylene chloride and benzene.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₆N₂ | [1][2] |

| Molecular Weight | 318.46 g/mol | [1][2] |

| Physical State | Solid, colorless crystal | [4] |

| Melting Point | High (specific value not reported) | [4] |

| Solubility | Insoluble in water; soluble in methylene chloride, benzene | [4] |

Conformational Analysis

Due to the rigid nature of the adamantane core, the conformational flexibility of this compound is limited to the rotation of the two aminophenyl groups around the C(adamantane)-C(phenyl) bonds. The bulky adamantane cage forces the two phenyl rings to adopt a specific spatial orientation relative to each other.

While specific crystallographic data for this compound is not publicly available, computational modeling and the analysis of related 1,3-disubstituted adamantane structures suggest that the phenyl groups are likely to be oriented in a way that minimizes steric hindrance. This would involve a staggered conformation where the planes of the phenyl rings are not perfectly parallel but are angled with respect to each other. The amino groups at the para positions of the phenyl rings are expected to be available for chemical reactions and intermolecular interactions.

Synthesis and Characterization

Synthesis Protocol

A common method for the synthesis of this compound involves a two-step process starting from 1,3-dibromoadamantane.[5]

Step 1: Alkylation of Aniline

1,3-dibromoadamantane is reacted with aniline in the presence of a Lewis acid catalyst, such as aluminum trichloride. This reaction proceeds via a Friedel-Crafts alkylation mechanism where the adamantyl carbocation is generated and subsequently attacks the electron-rich aniline ring, primarily at the para position due to steric hindrance.

Step 2: Work-up and Purification

The reaction mixture is then quenched with water and neutralized. The crude product is extracted with an organic solvent, and the solvent is removed under reduced pressure. The resulting solid is purified by recrystallization or column chromatography to yield this compound.

A visual representation of the general synthesis workflow is provided below.

Caption: General synthesis workflow for this compound.

Characterization Methods

The structure and purity of synthesized this compound are typically confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of the adamantane cage and the aminophenyl groups, and to verify their connectivity. The rigid adamantane core gives rise to characteristic signals in the aliphatic region of the spectra.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the N-H stretches of the amino groups and the C-H stretches of the aromatic and adamantane moieties.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.

Potential Applications in Drug Development

The adamantane cage is a well-established pharmacophore in medicinal chemistry, known to enhance the lipophilicity and metabolic stability of drug candidates.[3] While specific biological targets for this compound have not been extensively reported, the structural motif suggests potential for interaction with various biological systems. The biological activity of adamantane derivatives is often attributed to their ability to interact with specific protein targets.

Potential Mechanisms of Action

Based on the known activities of other adamantane derivatives, several potential mechanisms of action can be postulated for this compound.

-

Ion Channel Modulation: Amantadine, a simple 1-aminoadamantane, is known to block the M2 proton channel of the influenza A virus.[6][7] The rigid adamantane cage of this compound could potentially interact with and block other viral or cellular ion channels.

-

Enzyme Inhibition: Adamantane derivatives have been explored as inhibitors for various enzymes. For instance, some have shown inhibitory activity against soluble epoxide hydrolase and dipeptidyl peptidase IV.[8][9] The two aminophenyl groups of this compound could serve as anchor points for binding to the active site of specific enzymes.

-

Receptor Antagonism: Memantine, another adamantane derivative, acts as an antagonist of the NMDA receptor.[6] The bulky and lipophilic nature of this compound could facilitate its interaction with the hydrophobic pockets of various receptors.

The following diagram illustrates these potential, generalized mechanisms of action for adamantane derivatives.

References

- 1. This compound | C22H26N2 | CID 399967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. unige.org [unige.org]

- 7. Development of adamantane scaffold containing 1,3,4-thiadiazole derivatives: Design, synthesis, anti-proliferative activity and molecular docking study targeting EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 1,3-Bis(4-aminophenyl)adamantane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Bis(4-aminophenyl)adamantane, a rigid diamine monomer crucial for the synthesis of high-performance polymers. Due to its unique three-dimensional adamantane core, this compound imparts desirable properties such as thermal stability and enhanced processability to polymers. Understanding its solubility is paramount for its effective use in synthesis, formulation, and materials science applications.

Core Physicochemical Properties

This compound is a solid, colorless crystalline organic compound at room temperature.[1] Its rigid, cage-like hydrocarbon framework contributes to a high melting point and significant thermal stability.[1]

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₆N₂ | PubChem[2] |

| Molecular Weight | 318.46 g/mol | ChemicalBook[3] |

| Appearance | Colorless crystalline solid | ChemBK[1] |

| General Solubility | Insoluble in water | ChemBK[1] |

Solubility in Organic Solvents

While specific quantitative solubility data for this compound is not extensively published, qualitative information can be inferred from its use in chemical synthesis and the general behavior of adamantane derivatives and aromatic amines. The bulky, non-polar adamantane cage combined with the polar aminophenyl groups results in a nuanced solubility profile.

The compound's primary application is in the synthesis of polyimides, which typically involves polymerization in polar aprotic solvents. This indicates that the monomer must be soluble in these reaction media.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent | Qualitative Solubility | Rationale / Citation |

| Halogenated | Dichloromethane (Methylene Chloride) | Soluble | Explicitly mentioned as a solvent.[1] |

| Aromatic | Benzene | Soluble | Explicitly mentioned as a solvent.[1] |

| Toluene | Likely Soluble | Mentioned as a suitable solvent for reactions with adamantane derivatives. | |

| Polar Aprotic | N-Methyl-2-pyrrolidone (NMP) | Soluble | Commonly used for polyimide synthesis from similar diamines, implying monomer solubility. |

| N,N-Dimethylacetamide (DMAc) | Soluble | A standard solvent for the synthesis of poly(amic acid) precursors.[4] | |

| N,N-Dimethylformamide (DMF) | Soluble | A common polar solvent for aromatic amines and polymerization reactions. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | Mentioned as a suitable solvent for reactions with adamantane derivatives. | |

| Ethers | Tetrahydrofuran (THF) | Sparingly Soluble to Insoluble | Adamantane derivatives can exhibit poor solubility in less polar solvents. |

| Alkanes | Hexane, Heptane | Insoluble | The polarity from the two amine groups likely prevents dissolution in non-polar aliphatic solvents. Adamantane's hydrocarbon nature is offset by the polar functionalities. |

| Protic Solvents | Water | Insoluble | Confirmed by literature.[1] |

| Ethanol, Methanol | Sparingly Soluble to Insoluble | While the amine groups can hydrogen bond, the large hydrophobic adamantane structure dominates. |

Applications in Polymer Synthesis

The solubility of this compound in polar aprotic solvents is critical for its primary application as a monomer in the synthesis of high-performance polyimides. These polymers are known for their exceptional thermal stability, mechanical strength, and desirable optical properties. The bulky adamantane unit disrupts polymer chain packing, which can improve the solubility of the final polyimide.

The typical synthesis is a two-step process:

-

Poly(amic acid) Formation: The diamine is reacted with a dianhydride in a polar aprotic solvent like DMAc or NMP at room temperature.

-

Imidization: The resulting poly(amic acid) precursor is converted to the final polyimide through thermal or chemical cyclization, with the elimination of water.

Figure 1. Synthesis of polyimides from this compound.

Experimental Protocols

Methodology for Determining Equilibrium Solubility

The most widely accepted method for determining the equilibrium solubility of a crystalline compound is the Saturation Shake-Flask Method .[5] This protocol provides a reliable way to measure thermodynamic equilibrium solubility.

1. Materials and Equipment:

-

This compound (crystalline solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

2. Protocol Steps:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess after equilibration is required to ensure saturation.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typical, and preliminary studies should be conducted to determine the time to equilibrium.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated solution from the undissolved solid. The most common methods are:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.

-

Filtration: Carefully draw the supernatant using a syringe and pass it through a chemically inert syringe filter (e.g., PTFE for organic solvents) to remove any suspended particles.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent.

-

Determine the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC-UV.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the result in units such as mg/mL, g/L, or mol/L.

Figure 2. Experimental workflow for solubility determination.

Conclusion

This compound exhibits solubility in select organic solvents, particularly halogenated, aromatic, and polar aprotic types, which is essential for its role in the synthesis of advanced polyimides. While quantitative data remains sparse in public literature, its successful use in polymerization provides strong evidence of its solubility in common reaction media like DMAc and NMP. For precise applications in drug development or formulation, the detailed experimental protocol provided herein offers a robust framework for determining its exact solubility in various solvent systems.

References

spectroscopic analysis (NMR, FTIR, Mass Spec) of 1,3-Bis(4-aminophenyl)adamantane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,3-Bis(4-aminophenyl)adamantane, a rigid, diamine-functionalized adamantane derivative with potential applications in polymer chemistry and drug development. The document details predicted and reported data for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols.

Chemical Structure and Properties

This compound is a solid, colorless crystalline compound with the chemical formula C₂₂H₂₆N₂ and a molecular weight of 318.46 g/mol .[1][2] It is characterized by a rigid adamantane core with two aminophenyl substituents at the bridgehead positions. The compound exhibits a high melting point and is insoluble in water but soluble in certain organic solvents like methylene chloride and benzene.[2]

Caption: Structure of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.0 | d | 4H | Aromatic protons ortho to the adamantyl group |

| ~ 6.7 - 6.5 | d | 4H | Aromatic protons meta to the adamantyl group |

| ~ 3.6 | br s | 4H | Amine (-NH₂) protons |

| ~ 2.2 - 1.7 | m | 14H | Adamantane protons |

Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 145 | Aromatic C-NH₂ |

| ~ 128 | Aromatic CH |

| ~ 115 | Aromatic CH |

| ~ 48 | Adamantane quaternary C |

| ~ 40 | Adamantane CH |

| ~ 35 | Adamantane CH₂ |

| ~ 30 | Adamantane CH₂ |

Note: Predicted chemical shifts are based on data from adamantane, aniline, and their derivatives. Actual values may vary depending on the solvent and experimental conditions.[3][4][5][6][7][8][9]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expected FTIR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Strong | Adamantane C-H stretching |

| 1620 - 1600 | Strong | N-H bending (scissoring) |

| 1520 - 1480 | Strong | Aromatic C=C stretching |

| 1300 - 1250 | Medium | Aromatic C-N stretching |

| ~ 820 | Strong | para-disubstituted benzene C-H out-of-plane bending |

Note: The presence of a doublet in the N-H stretching region is characteristic of a primary amine.[6][10][11]

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 318 | High | [M]⁺ (Molecular Ion) |

| 303 | Medium | [M - NH]⁺ |

| 226 | Medium | [M - C₆H₄NH₂]⁺ |

| 135 | High | [C₁₀H₁₅]⁺ (Adamantyl cation) |

| 93 | High | [C₆H₅NH₂]⁺ (Aniline) |

Note: The molecular ion peak is expected to be prominent due to the stability of the adamantane cage. Fragmentation is likely to involve cleavage of the C-N bond and fragmentation of the aromatic rings.[12][13]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

¹H and ¹³C NMR Analysis

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 (or as needed for good signal-to-noise).

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: ~250 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[14]

-

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.

-

FTIR Spectroscopy

KBr Pellet Method

-

Sample Preparation:

-

Place a small amount (~1-2 mg) of this compound in a clean agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[15][16]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum should be displayed in terms of transmittance or absorbance.

-

Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction:

-

Introduce a small amount of the solid sample via a direct insertion probe or dissolve it in a suitable volatile solvent (e.g., methanol, dichloromethane) for injection if using a GC-MS system.

-

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 50-500.

-

Ion Source Temperature: 200-250 °C.

-

Scan Rate: 1-2 scans/second.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the observed spectrum with predicted fragmentation patterns and library spectra if available.

-

Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for the spectroscopic analysis and the logical relationship between the compound's structure and its expected NMR signals.

Caption: Spectroscopic analysis workflow.

Caption: Structure to ¹H NMR signal correlation.

References

- 1. This compound | C22H26N2 | CID 399967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. kbfi.ee [kbfi.ee]

- 4. web.pdx.edu [web.pdx.edu]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. mdpi.com [mdpi.com]

- 8. Adamantane(281-23-2) 13C NMR spectrum [chemicalbook.com]

- 9. Adamantane(281-23-2) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. instanano.com [instanano.com]

- 12. future4200.com [future4200.com]

- 13. Adamantane [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. m.youtube.com [m.youtube.com]

The Diamondoid Advantage: A Technical Guide to Adamantane Derivatives in Advanced Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a unique, cage-like hydrocarbon, and its derivatives are emerging as pivotal building blocks in the design of next-generation materials.[1] Their rigid, thermally stable, and three-dimensional structure imparts exceptional properties to polymers and other materials, leading to significant advancements in diverse fields, from microelectronics to high-performance coatings and self-healing systems.[2][3] This in-depth technical guide explores the potential applications of novel adamantane derivatives in materials science, providing a comprehensive overview of their synthesis, properties, and performance, supported by quantitative data and detailed experimental protocols.

The incorporation of the bulky, diamondoid structure of adamantane into polymer backbones or as pendant groups can dramatically enhance thermal stability, mechanical strength, and dielectric properties.[4] These improvements are critical for applications in demanding environments where conventional materials fall short. This guide will delve into the specific advantages conferred by adamantane in various material classes, offering a valuable resource for researchers and professionals seeking to innovate with these remarkable molecules.

Adamantane-Based Polymers: A Leap in Performance

The introduction of adamantane moieties into polymer chains leads to materials with significantly enhanced thermal and mechanical properties. The rigid and bulky nature of the adamantane cage restricts polymer chain mobility, resulting in higher glass transition temperatures (Tg) and improved dimensional stability at elevated temperatures.

High-Temperature and Mechanically Robust Polymers

Adamantane-containing polyimides, methacrylates, and epoxy resins exhibit superior thermal stability and mechanical strength compared to their conventional counterparts.[4][5] This makes them ideal candidates for applications in aerospace, automotive, and electronics, where materials are subjected to extreme conditions.

Table 1: Thermal and Mechanical Properties of Adamantane-Containing Polymers

| Polymer Type | Adamantane Derivative | Glass Transition Temp. (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Reference(s) |

| Polyimide | 1,3-Bis[4-(4-aminophenoxy)phenyl]adamantane based | 232 - 330 | 88.2 - 113.5 | 5.6 - 12.5 | 2.0 - 2.2 | [6] |

| Polyimide | 1,3-Bis(4-aminophenyl) adamantane (ADMDA) based | 285 - 440 | - | - | - | [4] |

| Poly(methacrylate) | 1-Adamantyl methacrylate (AdMA) homopolymer | ~201 | - | - | - | [7] |

| Polyurethane Acrylate | 1,3-Adamantanediol (ADO) modified | - | 12.02 | 111.35 | - | [6] |

| Epoxy Resin | Diglycidyl ether of bisphenol-adamantane (DGEBAda) | 223 | - | - | - | [5] |

Low-Dielectric Constant Materials for Microelectronics

The increasing demand for faster and more efficient electronic devices has driven the development of low-dielectric constant (low-k) materials to reduce signal delay and power consumption.[6] The bulky, nonpolar nature of adamantane makes it an excellent candidate for creating polymers with low dielectric constants and low loss tangents.[1][6]

Table 2: Dielectric Properties of Adamantane-Containing Polymers

| Polymer Type | Adamantane Derivative | Dielectric Constant (k) | Dielectric Loss (tan δ) | Frequency | Reference(s) |

| Polyimide | 1,3-Bis[4-(4-aminophenoxy)phenyl]adamantane based | 2.77 - 2.91 | - | - | [6] |

| Polyurethane Acrylate | 1,3-Adamantanediol (ADO) modified | 2.26 | 0.018 | 10 GHz | [6] |

| Epoxy Resin | Dicyandiamide (DICY) cured DGEBAda | Low | Reduced | - | [5] |

Experimental Protocols

Synthesis of Adamantane-Containing Polyimide

This protocol describes the synthesis of a polyimide derived from an adamantane-containing diamine and a commercial dianhydride via a one-step solution polycondensation method.

Materials:

-

1,3-Bis(4-aminophenyl)adamantane (ADMDA)

-

Pyromellitic dianhydride (PMDA)

-

m-Cresol

-

Benzoic acid

-

Isoquinoline

-

Methanol

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve ADMDA in a mixture of m-cresol and benzoic acid.

-

Heat the mixture to 80°C under a gentle nitrogen flow to ensure complete dissolution of the diamine.

-

Once a clear solution is obtained, add PMDA and a catalytic amount of isoquinoline to the flask.

-

Raise the temperature to 200°C and maintain for 4 hours with continuous stirring under a nitrogen atmosphere.

-

After cooling to room temperature, precipitate the polyimide by pouring the viscous solution into an excess of methanol.

-

Filter the fibrous polymer, wash thoroughly with methanol, and dry in a vacuum oven at 100°C for 24 hours.

Characterization of Adamantane-Based Polymers

Thermal Analysis (TGA and DSC): Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are performed to evaluate the thermal stability and glass transition temperature (Tg) of the polymers.

Procedure:

-

For TGA, heat a small sample (5-10 mg) of the polymer from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere. Record the weight loss as a function of temperature.

-

For DSC, heat a sample (5-10 mg) from room temperature to a temperature above its expected Tg at a heating rate of 10°C/min under a nitrogen atmosphere. Cool the sample rapidly and then reheat at the same rate. The Tg is determined from the inflection point of the baseline shift in the second heating scan.[8]

Mechanical Testing (Tensile Properties): Tensile properties of polymer films are measured using a universal testing machine.

Procedure:

-

Prepare thin films of the polymer by solution casting.

-

Cut the films into dumbbell-shaped specimens according to ASTM D638 standard.

-

Mount the specimens in the grips of the universal testing machine and pull at a constant crosshead speed (e.g., 5 mm/min) until failure.

-

Record the stress-strain curve to determine the tensile strength, elongation at break, and Young's modulus.

Signaling Pathways and Experimental Workflows

Caption: Workflow for the synthesis and characterization of adamantane-based polyimides.

Applications in Advanced Materials

High-Performance Coatings and Corrosion Inhibitors

The inherent chemical stability and hydrophobicity of the adamantane cage make its derivatives promising candidates for high-performance coatings. These coatings can offer enhanced durability, scratch resistance, and protection against environmental degradation. Furthermore, adamantane derivatives functionalized with polar groups can act as effective corrosion inhibitors by forming a protective layer on metal surfaces.[9][10][11]

Advanced Lubricants

Adamantane-based esters and fluids are being explored as high-performance lubricants and hydraulic fluids for extreme temperature and pressure applications.[12] Their exceptional thermal and oxidative stability, coupled with their unique molecular geometry, can lead to reduced friction and wear in demanding mechanical systems.[13]

Table 3: Properties of Adamantane-Based Lubricant Components

| Adamantane Derivative | Viscosity at 100°C (mm²/s) | Pour Point (°C) | Thermo-oxidative Stability (°C) | Reference(s) |

| Triesters of 1,3,5-adamantanetriol with C4-C6 aliphatic acids | 4.361 - 9.912 | < -40 | 221.6 - 240.3 | [12] |

Photoresists for Advanced Lithography

Adamantane derivatives are widely used in the formulation of chemically amplified photoresists for advanced lithography techniques, including deep-ultraviolet (DUV) and extreme-ultraviolet (EUV) lithography.[14][15] The high etch resistance of the adamantane moiety allows for the fabrication of smaller and more intricate patterns on semiconductor wafers.

Caption: Mechanism of an adamantane-based chemically amplified photoresist.

Self-Healing Materials

The principle of host-guest chemistry, particularly the strong interaction between adamantane (guest) and cyclodextrin (host), is being harnessed to create innovative self-healing materials.[16][17][18] When a material incorporating these moieties is damaged, the reversible host-guest interactions can reform across the fractured interface, restoring the material's integrity.

Table 4: Self-Healing Efficiency of Adamantane-Cyclodextrin Systems

| Polymer System | Healing Condition | Healing Efficiency (%) | Property Measured | Reference(s) |

| Polyurethane Network | Room Temperature, 24h | 24 - 38 | Tensile Strength | [17] |

| Polyurethane Network | 80°C, 24h | 45 - 62 | Tensile Strength | [17] |

| Epoxy-Amine Network | 60°C | Exhibited self-healing | Qualitative | [16] |

Conclusion

Adamantane derivatives offer a versatile platform for the development of advanced materials with tailored properties. Their unique diamondoid structure provides a robust foundation for enhancing the thermal, mechanical, and dielectric performance of a wide range of polymers. The applications of these materials are continually expanding, with significant potential in high-performance coatings, advanced lubricants, next-generation photoresists, and smart self-healing systems. Further research into the synthesis of novel adamantane derivatives and a deeper understanding of their structure-property relationships will undoubtedly unlock even more innovative applications in materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Adamantane - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. DSpace [digital.library.adelaide.edu.au]

- 10. researchgate.net [researchgate.net]

- 11. Corrosion Inhibitors: Natural and Synthetic Organic Inhibitors [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. WO1994029244A1 - Lubricant composition and method for increasing diamondoid incorporation in polyalphaolefin-containing lubricant - Google Patents [patents.google.com]

- 14. JPS55115423A - Manufacture of adamantane-epoxy resin - Google Patents [patents.google.com]

- 15. nikolabatina.com.mx [nikolabatina.com.mx]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Self-healing epoxy networks based on cyclodextrin–adamantane host–guest interactions | springerprofessional.de [springerprofessional.de]

An In-Depth Technical Guide to the Reactivity of Amino Groups in 1,3-Bis(4-aminophenyl)adamantane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the chemical reactivity of the amino groups in 1,3-Bis(4-aminophenyl)adamantane. This unique diamine, featuring a rigid, bulky adamantane core, offers distinct steric and electronic properties that influence the reactivity of its aromatic amine functionalities. This document details its use in polymerization and other key chemical transformations, presenting quantitative data, detailed experimental protocols, and visual workflows to support research and development in materials science and drug discovery.

Core Properties of this compound

This compound is a colorless, crystalline solid characterized by high thermal stability.[1] It is soluble in some organic solvents but insoluble in water.[1] Its molecular structure, featuring a rigid adamantane cage separating two aminophenyl groups, imparts unique properties to the molecules and polymers derived from it.

Reactivity in Polymerization Reactions

The primary application of this compound is as a monomer in the synthesis of high-performance polymers, particularly polyamides and polyimides. The diamine structure allows for the formation of linear polymers with exceptional thermal stability and mechanical properties, largely attributed to the rigid and bulky nature of the adamantane core.

Polyamide Synthesis

The amino groups of this compound readily undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyamides. A common method employed is the phosphorylation polycondensation technique.

Experimental Protocol: Synthesis of Polyamides via Phosphorylation Polycondensation [2][3]

-

In a flame-dried flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve the dicarboxylic acid (1 equivalent), anhydrous calcium chloride, and pyridine in N-methyl-2-pyrrolidone (NMP).

-

To this solution, add this compound (1 equivalent) and triphenyl phosphite (TPP).

-

Heat the reaction mixture (e.g., at 80-120°C) for a specified duration (e.g., 15 minutes to 3 hours).[3][4]

-

Precipitate the resulting polymer by pouring the solution into a non-solvent, such as ethanol.

-

Wash the polymer thoroughly with hot water and ethanol and dry under vacuum.

The adamantane-containing polyamides exhibit high glass transition temperatures (Tg) and excellent thermal stability. The bulky adamantane group can also enhance the solubility of the resulting aromatic polyamides in organic solvents.[2]

Table 1: Properties of Polyamides Derived from Adamantane-Containing Diamines

| Dicarboxylic Acid Co-monomer | Polymer Yield (%) | Inherent Viscosity (dL/g) | Glass Transition Temperature (°C) | 10% Weight Loss Temperature (°C) |

| Terephthalic Acid | >90 | 0.43 - 1.03 | 240 - 300 | >450 |

| Isophthalic Acid | >90 | 0.55 - 0.89 | 235 - 280 | >450 |

| Adipic Acid | >90 | 0.62 - 0.95 | 210 - 250 | >430 |

Data extrapolated from studies on structurally similar adamantane-based diamines.[2]

Polyimide Synthesis

This compound is also a valuable monomer for the synthesis of polyimides, which are known for their outstanding thermal and chemical resistance. The synthesis typically proceeds via a two-stage method involving the formation of a poly(amic acid) intermediate followed by chemical or thermal imidization.

Experimental Protocol: Two-Stage Synthesis of Polyimides [5][6]

-

Poly(amic acid) Formation: Dissolve this compound in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc). Add a stoichiometric amount of an aromatic dianhydride (e.g., pyromellitic dianhydride) portion-wise at room temperature under a nitrogen atmosphere. Stir the mixture until a viscous poly(amic acid) solution is formed.

-

Imidization:

-

Thermal Imidization: Cast the poly(amic acid) solution onto a glass substrate and heat it in a stepwise manner to high temperatures (e.g., up to 300°C) to effect cyclodehydration.

-

Chemical Imidization: Add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine) to the poly(amic acid) solution and heat gently (e.g., at 70°C) to induce cyclization.[5] Precipitate the resulting polyimide in a non-solvent like ethanol.

-

The incorporation of the adamantane unit into the polyimide backbone generally leads to polymers with high thermal stability, good solubility in organic solvents, and desirable optical properties.[7]

Table 2: Properties of Polyimides Derived from Adamantane-Containing Diamines

| Dianhydride Co-monomer | Polymer Yield (%) | Inherent Viscosity of Poly(amic acid) (dL/g) | Glass Transition Temperature (°C) | 5% Weight Loss Temperature (°C) |

| Pyromellitic Dianhydride (PMDA) | >90 | 0.82 - 1.66 | 248 - 308 | 480 - 533 |

| 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) | >90 | 0.95 - 1.52 | 260 - 320 | >500 |

| 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA) | >90 | 0.88 - 1.45 | 255 - 315 | >490 |

Data extrapolated from studies on structurally similar adamantane-based diamines.[5][6]

Other Key Reactions of the Amino Groups

While polymerization is a major application, the amino groups in this compound can undergo a variety of other chemical transformations typical of aromatic amines. The bulky adamantane substituent can sterically hinder reactions at the amino group, potentially influencing reaction rates and yields.

N-Acylation

The amino groups can be readily acylated to form the corresponding amides. This reaction is often used for the protection of the amino group or for the synthesis of novel amide-containing compounds.

Experimental Protocol: N-Acylation

-

Dissolve this compound in a suitable solvent (e.g., dichloromethane, tetrahydrofuran).

-

Add a base (e.g., triethylamine, pyridine) to scavenge the acid byproduct.

-

Add the acylating agent (e.g., an acid chloride or anhydride) dropwise at a controlled temperature (e.g., 0°C to room temperature).

-

Stir the reaction mixture until completion, as monitored by techniques like thin-layer chromatography (TLC).

-

Isolate the product through aqueous workup and purification by crystallization or chromatography.

N-Alkylation

Alkylation of the amino groups can be achieved using various alkylating agents. Due to the potential for over-alkylation, controlling the reaction conditions is crucial to achieve the desired degree of substitution.

Experimental Protocol: N-Alkylation

-

Dissolve this compound in a polar aprotic solvent (e.g., dimethylformamide, acetonitrile).

-

Add a base (e.g., potassium carbonate, sodium hydride) to deprotonate the amine.

-

Add the alkylating agent (e.g., an alkyl halide) and heat the reaction mixture as required.

-

Monitor the reaction progress and isolate the product after an aqueous workup and purification.

Diazotization

The primary aromatic amino groups can be converted to diazonium salts, which are versatile intermediates for a wide range of functional group transformations.

Experimental Protocol: Diazotization and Subsequent Reactions

-

Dissolve this compound in an acidic aqueous solution (e.g., HCl, H2SO4) at low temperature (0-5°C).

-

Add a solution of sodium nitrite (NaNO2) dropwise to form the bis(diazonium) salt.

-

The resulting diazonium salt solution can be used immediately in subsequent reactions, such as Sandmeyer reactions (to introduce halides), Schiemann reactions (to introduce fluoride), or coupling reactions to form azo compounds.

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships discussed in this guide.

Caption: Workflow for Polyamide Synthesis.

Caption: Two-Stage Workflow for Polyimide Synthesis.

Caption: Reactivity Pathways of Amino Groups.

Conclusion

The amino groups of this compound exhibit robust reactivity, making it a highly valuable monomer for the synthesis of advanced polymers with exceptional thermal and mechanical properties. The rigid adamantane core introduces unique structural characteristics that can be exploited to tailor the properties of the resulting materials. Beyond polymerization, the amino functionalities can undergo a range of standard organic transformations, offering a versatile platform for the development of novel small molecules and functional materials. The steric influence of the adamantane moiety should be a key consideration in planning synthetic strategies and may be leveraged to achieve selective chemical modifications. This guide provides a foundational understanding and practical protocols to facilitate further research and application of this intriguing molecule.

References

- 1. chembk.com [chembk.com]

- 2. www2.ictp.csic.es [www2.ictp.csic.es]

- 3. impactfactor.org [impactfactor.org]

- 4. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of High-Performance Polyimides from 1,3-Bis(4-aminophenyl)adamantane

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, excellent mechanical properties, and high chemical resistance.[1][2] These characteristics make them ideal for demanding applications in aerospace, electronics, and medical devices. The incorporation of bulky, rigid structural units into the polymer backbone is a proven strategy to enhance the performance of polyimides further. Adamantane, a rigid and thermally stable tricyclic hydrocarbon, is an excellent candidate for this purpose.[3][4]

This application note details the synthesis and characterization of high-performance polyimides derived from the adamantane-containing diamine, 1,3-Bis(4-aminophenyl)adamantane (ADMDA). The bulky adamantane cage structure within the polyimide backbone disrupts chain packing, leading to polymers with a unique combination of properties, including high glass transition temperatures (Tg), enhanced solubility, excellent optical transparency, and low dielectric constants.[3][5]

Synthesis Overview

The synthesis of polyimides from this compound and a dianhydride is typically achieved through a two-step polycondensation reaction. The first step involves the formation of a soluble poly(amic acid) (PAA) precursor at low temperatures. In the second step, the PAA is converted to the final polyimide through thermal or chemical imidization, a process that involves the cyclodehydration of the amic acid groups to form the imide rings.

Below is a diagram illustrating the general synthesis workflow.

Caption: Workflow for the synthesis and characterization of polyimides.

Experimental Protocols

3.1. Materials

-

This compound (ADMDA)

-

Aromatic or aliphatic dianhydrides (e.g., Pyromellitic dianhydride (PMDA), 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA), 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA))

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Acetic anhydride

-

Pyridine

3.2. Protocol 1: Synthesis of Poly(amic acid) (PAA)

-

In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, add a stoichiometric amount of this compound (ADMDA).

-

Add anhydrous NMP to dissolve the diamine completely. The concentration is typically around 15-20 wt%.

-

Slowly add an equimolar amount of the chosen dianhydride in small portions to the stirred diamine solution at room temperature.

-

Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) is formed.

-

The resulting viscous solution is the poly(amic acid) precursor and can be stored in a refrigerator before use.

3.3. Protocol 2: Thermal Imidization

-

Cast the poly(amic acid) solution onto a clean, dry glass substrate.

-

Use a doctor blade to ensure a uniform film thickness.

-

Place the cast film in a vacuum oven and heat it according to a stepwise temperature program. A typical program is:

-

80 °C for 1 hour

-

150 °C for 1 hour

-

200 °C for 1 hour

-

250 °C for 1 hour

-

300 °C for 1 hour

-

-

After the thermal treatment, allow the film to cool down slowly to room temperature.

-

Peel the resulting polyimide film from the glass substrate for characterization.

3.4. Protocol 3: Characterization

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirm the conversion of poly(amic acid) to polyimide by observing the appearance of characteristic imide absorption bands (around 1780 cm⁻¹ and 1720 cm⁻¹) and the disappearance of amic acid bands.

-

Thermogravimetric Analysis (TGA): Determine the thermal stability of the polyimide by measuring the decomposition temperature (Td), typically defined as the temperature at which 5% weight loss occurs.

-

Differential Scanning Calorimetry (DSC): Measure the glass transition temperature (Tg) of the polyimide.

-

Mechanical Testing: Evaluate the tensile strength, tensile modulus, and elongation at break of the polyimide films using a universal testing machine.

-

UV-Vis Spectroscopy: Assess the optical transparency of the films by measuring the transmittance at various wavelengths.

-

Dielectric Analysis: Determine the dielectric constant and dielectric loss of the polyimide films at different frequencies.

Data Presentation

The incorporation of the adamantane moiety significantly influences the properties of the resulting polyimides. The following tables summarize the typical properties of polyimides derived from this compound and various dianhydrides.

Table 1: Thermal Properties of ADMDA-Based Polyimides

| Dianhydride | Glass Transition Temp. (Tg, °C) | 10% Weight Loss Temp. (Td, °C) in N₂ |

| Dianhydride A | 285 - 440[5] | > 500[6] |

| Dianhydride B | 290 - 330[6] | 480 - 572[6] |

Table 2: Mechanical and Optical Properties of ADMDA-Based Polyimides

| Property | Value |

| Tensile Strength (MPa) | 87 - 113[3] |

| Elongation at Break (%) | 7 - 10[3] |

| Optical Transmittance (@ 400 nm) | > 80%[5] |

Table 3: Dielectric Properties of ADMDA-Based Polyimides

| Property | Value |

| Dielectric Constant (@ 1 MHz) | 2.77 - 3.01[6] |

| Birefringence | 0.0019 - 0.0030[6] |

Visualizations

Chemical Structures

The following diagram shows the chemical structures of the this compound monomer, a representative dianhydride (6FDA), and the resulting polyimide.

Caption: Reaction scheme for polyimide synthesis.

Structure-Property Relationship

The unique properties of these polyimides are a direct result of the adamantane structure.

Caption: Influence of the adamantane structure on polyimide properties.

Applications

The excellent combination of thermal stability, mechanical strength, optical clarity, and low dielectric constant makes polyimides derived from this compound promising candidates for a variety of advanced applications, including:

-

Microelectronics: As interlayer dielectrics and flexible substrates for printed circuit boards.[7]

-

Aerospace: In components requiring high thermal stability and low weight.[1]

-

Optical and Optoelectronic Devices: As flexible substrates for displays and solar cells due to their high transparency.[5]

-

Gas Separation Membranes: The increased free volume can be beneficial for certain gas separation applications.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 5. Colorless polyimides derived from adamantane-containing diamines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and properties of poly(ester imide) copolymers from 3,3′,4,4′‐biphenyltetracarboxylic dianhydride, 2,2′‐bis(trifluoromethyl)benzidine, and 4‐aminophenyl‐4′‐aminobenzoate | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: 1,3-Bis(4-aminophenyl)adamantane in Polycondensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(4-aminophenyl)adamantane (ADMDA) is a unique diamine monomer increasingly utilized in the synthesis of high-performance polymers such as polyimides and polyamides through polycondensation reactions. The incorporation of the bulky, rigid, and three-dimensional adamantane cage structure into the polymer backbone imparts a range of desirable properties. These include exceptional thermal stability, high glass transition temperatures (Tg), enhanced solubility in organic solvents, and excellent optical transparency.[1] These characteristics make ADMDA-based polymers promising candidates for a variety of advanced applications, including specialty films, coatings, and matrices for drug delivery systems. This document provides detailed application notes and experimental protocols for the use of ADMDA in polycondensation.

Key Polymer Properties

Polymers derived from this compound exhibit a unique combination of properties that make them suitable for demanding applications. The rigid adamantane moiety disrupts polymer chain packing, leading to increased free volume and enhanced solubility, while also restricting chain mobility, which contributes to high thermal stability.

Polyimides

Polyimides synthesized from ADMDA and various dianhydrides display significantly high glass transition temperatures, ranging from 285–440 °C.[1] These materials also demonstrate excellent optical transparency, with a transmittance of over 80% at 400 nm, making them suitable for optical and optoelectronic applications.[1] The thermal and mechanical properties are also noteworthy, providing robust performance under harsh conditions.

Polyamides

Aromatic polyamides incorporating adamantane structures are known for their excellent thermo-oxidative stability and mechanical strength.[2] While traditional aromatic polyamides often suffer from poor solubility, the introduction of the bulky adamantane group enhances their processability by improving solubility in common organic solvents without significantly compromising their thermal resistance.[2]

Data Presentation

The following tables summarize the quantitative data for polymers synthesized using this compound and its derivatives.

Table 1: Thermal Properties of ADMDA-Based Polyimides

| Dianhydride Co-monomer | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (°C) |

| Pyromellitic dianhydride (PMDA) | 302 | >500 |

| 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA) | 276 | >500 |

| 4,4′-Oxydiphthalic anhydride (ODPA) | 290 | >500 |

| 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) | 290-330 | >500 |

Data compiled from multiple sources for general reference.[1][3][4]

Table 2: Mechanical Properties of Adamantane-Containing Polymer Films

| Polymer Type | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |

| ADMDA-derived Polyimide | 77-92 | 1.5-2.5 | 3.5-3.8 |

| Adamantane-based Polyamide | 77–92 | 1.5–2.5 | - |

Values are typical ranges and can vary based on the specific co-monomer and processing conditions.[2][4]

Table 3: Optical and Dielectric Properties of ADMDA-Polyimides

| Property | Value |

| Optical Transparency (@400nm) | >80% |

| Dielectric Constant (10 GHz) | 2.77-3.01 |

These properties highlight the suitability of these materials for advanced electronic and optical applications.[1][3]

Experimental Protocols

Detailed methodologies for the synthesis of polyimides and polyamides using this compound are provided below.

Protocol 1: Synthesis of an ADMDA-Based Polyimide via a One-Step Solution Polycondensation

This protocol describes a conventional one-step high-temperature solution polycondensation method.

Materials:

-

This compound (ADMDA)

-

Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA)

-

N-Methyl-2-pyrrolidone (NMP)

-

Toluene

-

Nitrogen gas supply

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add an equimolar amount of ADMDA and the chosen dianhydride.

-

Add NMP to the flask to achieve a solids concentration of 15-20% (w/v).

-

Add toluene as an azeotropic agent (typically 10% of the NMP volume).

-

Stir the mixture at room temperature for 1 hour under a gentle nitrogen flow to ensure homogeneity.

-

Heat the reaction mixture to 180-200 °C and maintain for 4-6 hours to facilitate the imidization reaction, with the continuous removal of water via the Dean-Stark trap.

-

After cooling to room temperature, precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol or ethanol.

-

Filter the precipitated polymer, wash thoroughly with methanol, and dry in a vacuum oven at 80-100 °C for 24 hours.

Protocol 2: Synthesis of an ADMDA-Based Polyamide

This protocol outlines the synthesis of polyamides through condensation polymerization.

Materials:

-

This compound (ADMDA)

-

Aliphatic or aromatic dicarboxylic acid (e.g., Oxalic acid, Terephthaloyl chloride)

-

N-Methyl-2-pyrrolidone (NMP)

-

Pyridine (Py)

-

Triphenyl phosphite (TPP)

-

Anhydrous calcium chloride (CaCl2)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve an equimolar amount of ADMDA and the dicarboxylic acid in NMP.

-

Add anhydrous calcium chloride, triphenyl phosphite, and pyridine to the mixture.[5] Pyridine acts as an acid scavenger.[5]

-

Heat the reaction mixture to 80 °C and reflux for 15 minutes, then continue stirring at this temperature for 3-5 hours.[5]

-

After the reaction is complete, cool the mixture to room temperature.

-

Precipitate the resulting polyamide by pouring the solution into a large volume of a non-solvent like methanol with vigorous stirring.

-

Collect the fibrous precipitate by filtration, wash it extensively with hot water and methanol to remove unreacted monomers and salts.

-

Dry the polymer product in a vacuum oven at 60-80 °C until a constant weight is achieved.

Visualizations

The following diagrams illustrate key workflows and relationships in the synthesis and application of ADMDA-based polymers.

Caption: General workflow for the synthesis of ADMDA-based polymers.

Caption: Structure-property-application relationships for ADMDA polymers.

References

- 1. Colorless polyimides derived from adamantane-containing diamines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. www2.ictp.csic.es [www2.ictp.csic.es]

- 3. researchgate.net [researchgate.net]

- 4. Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4’–Diaminodiphenyl Ether [mdpi.com]

- 5. impactfactor.org [impactfactor.org]

Application Notes and Protocols for the Preparation of Adamantane-Containing Polyamide Films

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and preparation of adamantane-containing polyamide films. The incorporation of the bulky, rigid adamantane moiety into polyamide backbones can significantly enhance thermal stability, mechanical strength, and solubility in organic solvents, making these materials promising for a variety of advanced applications.[1][2]

Introduction

Adamantane is a unique, diamondoid hydrocarbon with a rigid, three-dimensional cage structure.[3] Its incorporation into polymer chains, such as polyamides, imparts several desirable properties, including:

-

Enhanced Thermal Stability: The rigid adamantane structure restricts segmental motion, leading to higher glass transition temperatures (Tg) and improved thermal stability compared to conventional polyamides.[1]

-

Improved Solubility: The bulky nature of the adamantane group can disrupt polymer chain packing, increasing free volume and enhancing solubility in common organic solvents.[2]

-

Modified Mechanical Properties: The rigid adamantane unit can contribute to increased stiffness and tensile strength in the resulting polyamide films.[4][5]

These properties make adamantane-containing polyamides attractive for applications in high-performance coatings, membranes for gas separation, and as matrices for drug delivery systems.[3][6]

Experimental Protocols

This section details the synthesis of adamantane-containing diamine monomers, the subsequent polymerization to form polyamides, and the final preparation of polyamide films.

Synthesis of Adamantane-Containing Diamine Monomers

A common precursor for adamantane-containing polyamides is 1,3-bis(4-aminophenyl)adamantane. Its synthesis typically involves a Friedel-Crafts reaction followed by hydrolysis.[7]

Protocol 2.1.1: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 1-adamantanol and acetanilide in a suitable solvent.

-

Acid Catalysis: Slowly add a strong acid (e.g., sulfuric acid) to the mixture under cooling to catalyze the reaction.

-

Reaction: Allow the reaction to proceed at a controlled temperature. The reaction involves the elimination of water and the addition of the acetanilide to the adamantane core.[7]

-

Hydrolysis: After the initial reaction, add an aqueous solution of sodium hydroxide and reflux the mixture to hydrolyze the acetanilide groups to amine groups.[7]

-

Purification: Cool the reaction mixture and pour it into water with vigorous stirring to precipitate the crude product. The resulting off-white powder can be further purified by recrystallization.[7]

DOT Diagram: Synthesis of this compound

Polyamide Synthesis

Adamantane-containing polyamides can be synthesized via solution polymerization or interfacial polymerization.

Protocol 2.2.1: Solution Polymerization

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the synthesized adamantane-containing diamine monomer (e.g., this compound) and an aliphatic or aromatic dicarboxylic acid in an appropriate solvent such as N-methyl-2-pyrrolidone (NMP).[7]

-

Activating Agents: Add triphenylphosphite (TPP) as a condensing agent and pyridine as an acid scavenger. Anhydrous calcium chloride can be used as a drying agent.[7]

-

Polymerization: Heat the reaction mixture under a nitrogen atmosphere with continuous stirring. The reaction temperature and time will influence the molecular weight of the resulting polymer.

-

Precipitation and Purification: After polymerization, pour the viscous polymer solution into a non-solvent like ethanol to precipitate the polyamide.[7] The polymer is then collected, washed, and dried under vacuum.[7] For higher purity, the polymer can be redissolved in a solvent like dimethyl sulfoxide (DMSO) and reprecipitated in ethanol.[7]

DOT Diagram: Solution Polymerization Workflow

Protocol 2.2.2: Interfacial Polymerization

Interfacial polymerization is a rapid and efficient method for producing polyamides at the interface of two immiscible liquids.[8][9]

-

Phase Preparation:

-

Polymerization: Carefully layer the organic phase on top of the aqueous phase in a beaker. A polyamide film will form instantly at the interface.[8]

-

Film Formation: The polyamide film can be continuously drawn from the interface.[8]

-

Washing and Drying: The collected film should be thoroughly washed with water and a suitable solvent to remove unreacted monomers and byproducts, and then dried.

DOT Diagram: Interfacial Polymerization Workflow

Polyamide Film Preparation

For polymers synthesized via solution polymerization, films can be prepared by solution casting.

Protocol 2.3.1: Solution Casting

-

Polymer Solution: Prepare a solution of the adamantane-containing polyamide in a suitable solvent (e.g., NMP, DMSO). The concentration will depend on the molecular weight of the polymer and the desired film thickness.

-

Casting: Pour the polymer solution onto a clean, flat substrate (e.g., a glass plate).

-

Solvent Evaporation: Place the cast film in a dust-free oven at a controlled temperature to slowly evaporate the solvent.[12]

-

Film Detachment: Once the film is dry, it can be carefully peeled from the substrate.

Data Presentation

The properties of adamantane-containing polyamides can vary depending on the specific monomers and polymerization conditions used. The following table summarizes typical properties reported in the literature.

| Property | Value Range | Notes |

| Thermal Properties | ||

| Glass Transition Temp (Tg) | 250 - 390 °C | The high Tg values indicate excellent thermal stability due to the rigid adamantane structure.[4][5] |

| 5% Weight Loss Temp (T5) | > 500 °C | Demonstrates high thermal decomposition temperatures, suitable for high-temperature applications.[4] |

| Mechanical Properties | ||

| Tensile Strength | 80 - 145 MPa | These values indicate that the films are strong and robust.[4][5] |

| Tensile Modulus | 2.0 - 6.9 GPa | The high modulus reflects the stiffness imparted by the adamantane moiety.[5] |

| Elongation at Break | 1.5 - 17.3 % | These polymers can exhibit some flexibility, depending on the specific chemical structure.[5] |

| Solubility | ||

| Solvents | NMP, DMAc, DMSO, THF | The incorporation of adamantane can improve solubility in common organic solvents compared to fully aromatic polyamides.[5] |

| Optical Properties | ||

| Optical Transparency | High, with cutoff wavelengths < 375 nm | Some adamantane-containing polyimides (a related class of polymers) have been shown to be highly transparent, suggesting similar potential for polyamides.[5] |

Conclusion

The preparation of adamantane-containing polyamide films offers a versatile route to high-performance materials with exceptional thermal and mechanical properties. The protocols outlined in this document provide a foundation for the synthesis and characterization of these advanced polymers. The unique properties derived from the adamantane structure make these materials highly suitable for demanding applications in various fields of research and development.

References

- 1. "Adamantane-Containing Polymers" by Lon J. Mathias, Jennifer J. Jensen et al. [aquila.usm.edu]

- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 3. Adamantane - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]

- 7. impactfactor.org [impactfactor.org]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. Interfacial Polymerization at the Alkane/Ionic Liquid Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.ed.ac.uk [research.ed.ac.uk]

- 11. mdpi.com [mdpi.com]

- 12. Mechanisms of polymeric film formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 1,3-Bis(4-aminophenyl)adamantane in High-Performance Gas Separation Membranes

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The separation of gases is a critical process in numerous industrial applications, including natural gas purification, carbon capture, and air separation. Polyimide membranes have emerged as a leading class of materials for these applications due to their excellent thermal and chemical stability, good mechanical properties, and tunable gas transport characteristics. The incorporation of bulky, rigid structural elements into the polyimide backbone is a key strategy to enhance gas separation performance by increasing the fractional free volume (FFV) and restricting polymer chain mobility.

1,3-Bis(4-aminophenyl)adamantane is a diamine monomer that possesses a rigid, three-dimensional diamondoid structure. Its incorporation into polyimide chains introduces significant steric hindrance, which disrupts chain packing and creates larger free volume elements within the polymer matrix. This unique structure leads to membranes with potentially high gas permeability. Furthermore, the inherent rigidity of the adamantane cage can enhance the size-sieving ability of the membrane, contributing to improved selectivity for certain gas pairs.

These application notes provide an overview of the use of this compound in the synthesis of polyimide membranes for gas separation, along with detailed protocols for their synthesis, fabrication, and performance evaluation.

Data Presentation

Table 1: Gas Permeability of Adamantane-Containing Polyimide Membranes (6FDA-based)

| Gas | Permeability (Barrer)¹ |

| CO₂ | 70 - 150 |

| CH₄ | 2 - 5 |

| N₂ | 1.5 - 4 |

| O₂ | 8 - 20 |

| H₂ | 150 - 300 |

¹1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)

Table 2: Ideal Gas Selectivity of Adamantane-Containing Polyimide Membranes (6FDA-based)

| Gas Pair | Selectivity (α = Pₐ / Pₑ) |

| CO₂/CH₄ | 30 - 40 |

| O₂/N₂ | 4 - 6 |

| H₂/CH₄ | 50 - 75 |

| H₂/N₂ | 75 - 100 |

Experimental Protocols

Protocol 1: Synthesis of 6FDA-Adamantane Polyimide

This protocol describes a two-step polycondensation method for the synthesis of a polyimide from this compound and 6FDA.

Materials:

-

This compound

-

2,2'-bis-(3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6FDA)

-

N-methyl-2-pyrrolidone (NMP), anhydrous

-

Acetic anhydride

-

Pyridine

-

Methanol

-

Argon or Nitrogen gas

Procedure:

-

Poly(amic acid) Synthesis: a. In a three-necked flask equipped with a mechanical stirrer and an argon/nitrogen inlet, dissolve this compound in anhydrous NMP to create a 15-20 wt% solution. b. Slowly add an equimolar amount of 6FDA to the solution in small portions under a constant stream of inert gas. c. Continue stirring the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.

-

Chemical Imidization: a. To the poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine. b. Stir the mixture at room temperature for 1 hour, then heat to 80-100°C for 2-3 hours to effect cyclodehydration. c. Cool the resulting polyimide solution to room temperature.

-

Polymer Precipitation and Purification: a. Precipitate the polyimide by slowly pouring the solution into a large excess of methanol with vigorous stirring. b. Filter the fibrous polymer precipitate and wash it thoroughly with methanol and then with boiling methanol. c. Dry the purified polyimide in a vacuum oven at 120°C for 24 hours.

Protocol 2: Fabrication of a Dense Polyimide Membrane

This protocol details the solution casting method for preparing a dense film membrane for gas permeation testing.[1]

Materials:

-

Synthesized 6FDA-Adamantane polyimide

-

N-methyl-2-pyrrolidone (NMP) or other suitable solvent (e.g., chloroform, dichloromethane)

-

Glass casting plate

-

Leveling table

-

Doctor blade or casting knife

Procedure:

-

Polymer Solution Preparation: a. Dissolve the dried polyimide in NMP (or another appropriate solvent) to form a 5-10 wt% solution. b. Stir the solution until the polymer is completely dissolved, which may take several hours. c. Filter the polymer solution through a 0.45 µm syringe filter to remove any undissolved particles.

-

Membrane Casting: a. Place a clean, dry glass plate on a leveling table. b. Pour the filtered polymer solution onto the glass plate. c. Use a doctor blade or casting knife to spread the solution evenly to a desired thickness (typically 100-200 µm).

-

Solvent Evaporation and Annealing: a. Cover the cast film with a petri dish to allow for slow solvent evaporation at room temperature for 24-48 hours.[1] b. Once the film is self-standing, place it in a vacuum oven. c. Gradually increase the temperature to 200-250°C and hold for at least 12 hours to remove residual solvent and anneal the membrane. d. Cool the membrane slowly to room temperature before removing it from the oven.

Protocol 3: Gas Permeation Measurement

This protocol outlines the constant-volume, variable-pressure method for determining the gas permeability and selectivity of the fabricated membrane.[2]

Apparatus:

-

Gas permeation cell

-

Pressure transducers

-

Vacuum pump

-

Gas cylinders with pure gases (e.g., CO₂, CH₄, N₂, O₂, H₂)

-

Constant temperature chamber

Procedure:

-

Membrane Mounting: a. Cut a circular sample from the prepared membrane and place it in the gas permeation cell, ensuring a good seal. b. Measure the thickness of the membrane at several points and calculate the average.

-

System Evacuation: a. Evacuate both the upstream (feed) and downstream (permeate) sides of the membrane cell to a high vacuum (< 0.1 Pa).

-

Permeation Measurement: a. Close the valve to the vacuum pump on the permeate side. b. Introduce the test gas to the feed side of the membrane at a constant pressure (e.g., 2-10 bar). c. Record the pressure increase on the permeate side as a function of time.

-

Data Analysis: a. The permeability coefficient (P) is calculated from the steady-state rate of pressure increase in the permeate volume using the following equation: P = (V * L) / (A * R * T * Δp) * (dp/dt) where:

-

V is the permeate volume

-

L is the membrane thickness

-

A is the effective membrane area

-

R is the ideal gas constant

-

T is the absolute temperature

-

Δp is the pressure difference across the membrane

-

dp/dt is the steady-state rate of pressure increase on the permeate side

-

-

Selectivity Calculation: a. The ideal selectivity (α) for a pair of gases (A and B) is calculated as the ratio of their individual permeability coefficients: αₐ/ₑ = Pₐ / Pₑ

Visualizations

Caption: Synthesis of 6FDA-Adamantane Polyimide.

Caption: Membrane Fabrication Workflow.

Caption: Adamantane Structure-Property Relationship.

References

Application Notes: Development of Low Dielectric Constant Polyimides Using 1,3-Bis(4-aminophenyl)adamantane

Introduction

Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] In the microelectronics industry, particularly for 5G/6G communication applications, materials with a low dielectric constant (low-k) are crucial for minimizing signal delay, cross-talk, and power dissipation.[2][3] Conventional aromatic polyimides typically exhibit a dielectric constant of around 3.5.[2] The incorporation of the bulky, three-dimensional adamantane cage structure into the polymer backbone is a highly effective strategy for lowering the dielectric constant.[4]

The diamine monomer, 1,3-Bis(4-aminophenyl)adamantane (BAPAD or ADMDA), introduces significant free volume into the polyimide matrix. This disrupts polymer chain packing and reduces intermolecular interactions and polarizability, which are key factors in lowering the material's dielectric constant.[5][6] Polyimides synthesized from BAPAD demonstrate not only reduced dielectric constants but also maintain high thermal stability and good mechanical properties, making them ideal candidates for advanced electronic packaging and flexible display substrates.[5][7]

Properties of BAPAD-Based Polyimides

The properties of polyimides derived from this compound can be tailored by reacting it with various aromatic dianhydrides. The bulky adamantane group consistently imparts a high glass transition temperature (Tg) and low dielectric constant. The table below summarizes the key performance metrics for polyimides synthesized from BAPAD and different dianhydrides.

| Dianhydride Partner | Polymer Designation | Tg (°C) | Td5 (°C)¹ | Dielectric Constant (k) | Tensile Strength (MPa) | Elongation at Break (%) |

| 6FDA² | 6FDA-ADMDA | 374 | >530 | ~2.48 - 2.78 | >145 | 4.8 - 7.3 |

| BPDA³ | BPDA-ADMDA | 325 - 341 | 544 - 612 | ~3.11 | 140 | ~10 |

| PMDA⁴ | PMDA-ADMDA | 302 | >500 | ~3.48 | 70 - 93.5 | 10.2 |

| BTDA⁵ | BTDA-ADMDA | 276 | >500 | ~2.95 | 70 | 10.2 |

¹ Td5: Temperature at 5% weight loss, indicating thermal stability. ² 6FDA: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride ³ BPDA: 3,3′,4,4′-Biphenyltetracarboxylic dianhydride ⁴ PMDA: Pyromellitic dianhydride ⁵ BTDA: 3,3′,4,4′-Benzophenone tetracarboxylic dianhydride

Note: The values presented are compiled from various sources and represent typical ranges. Actual properties can vary based on specific synthesis conditions, film processing, and characterization methods.[4][5][7][8]

Experimental Protocol: Synthesis of BAPAD-Based Polyimide Films